tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an amino acid or its derivative reacts with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the Dicyano Groups: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Attachment of the Tert-Butyl Group: This step may involve alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Possible applications in materials science and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different chemical properties.
Fluoroquinolines: Compounds with fluorine substituents that may have similar properties.
Properties
Molecular Formula |
C22H21FN4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H21FN4O2/c1-22(2,3)29-21(28)27-9-8-13-15(10-24)20(26)16(11-25)19(17(13)12-27)14-6-4-5-7-18(14)23/h4-8,17H,9,12,26H2,1-3H3 |
InChI Key |
RNLCRKFIXFLIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C2C(C1)C(=C(C(=C2C#N)N)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
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